(r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a compound that features a benzoic acid moiety attached to a pyrrolidine ring, which is further protected by a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale flow microreactor systems, which allow for continuous production and improved scalability. These systems are designed to handle the specific reaction conditions required for the synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected pyrrolidine ring allows for selective reactions, making it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on various biological systems. Its structure allows for modifications that can lead to the development of new bioactive molecules .
Medicine
In medicinal chemistry, ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting specific pathways or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target sites, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid
- ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)butanoic acid
- ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)pentanoic acid
Uniqueness
Compared to similar compounds, ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid stands out due to its benzoic acid moiety, which provides unique reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13(10-17)11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXLUYKVYWQEQ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.